
3-(Bromomethyl)-2,4,5,6-tetramethylpyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Bromomethyl)-2,4,5,6-tetramethylpyridine is an organic compound that belongs to the class of bromomethylated pyridines. This compound is characterized by a pyridine ring substituted with four methyl groups and a bromomethyl group. It is used in various chemical reactions and has applications in scientific research and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethyl)-2,4,5,6-tetramethylpyridine typically involves the bromination of 2,4,5,6-tetramethylpyridine. One common method includes the reaction of 2,4,5,6-tetramethylpyridine with bromine in the presence of a solvent like carbon tetrachloride. The reaction is carried out under reflux conditions to ensure complete bromination .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of hydrobromic acid and xylene as solvents can facilitate the bromination reaction, with azeotropic removal of water to drive the reaction to completion .
化学反応の分析
Types of Reactions
3-(Bromomethyl)-2,4,5,6-tetramethylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Oxidation Reactions: The methyl groups on the pyridine ring can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction Reactions: Lithium aluminum hydride or sodium borohydride in anhydrous ether are commonly used.
Major Products Formed
Substitution Reactions: Products include azido, thiocyanato, and amino derivatives of 2,4,5,6-tetramethylpyridine.
Oxidation Reactions: Products include 2,4,5,6-tetramethylpyridine-3-carboxylic acid and 2,4,5,6-tetramethylpyridine-3-aldehyde.
Reduction Reactions: The major product is 2,4,5,6-tetramethylpyridine.
科学的研究の応用
3-(Bromomethyl)-2,4,5,6-tetramethylpyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and as a building block in organic synthesis.
Biology: It is used in the modification of biomolecules and as a precursor for the synthesis of bioactive compounds.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes
作用機序
The mechanism of action of 3-(Bromomethyl)-2,4,5,6-tetramethylpyridine involves its ability to act as an electrophile due to the presence of the bromomethyl group. This electrophilic nature allows it to react with nucleophiles, forming covalent bonds with various substrates. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used .
類似化合物との比較
Similar Compounds
3-(Bromomethyl)pyridine: Lacks the additional methyl groups, making it less sterically hindered.
2,4,5,6-Tetramethylpyridine: Lacks the bromomethyl group, making it less reactive in substitution reactions.
3-(Chloromethyl)-2,4,5,6-tetramethylpyridine: Similar structure but with a chloromethyl group instead of a bromomethyl group, leading to different reactivity.
Uniqueness
3-(Bromomethyl)-2,4,5,6-tetramethylpyridine is unique due to the combination of its bromomethyl group and four methyl substituents on the pyridine ring. This unique structure provides specific reactivity patterns and steric properties that are valuable in various chemical and industrial applications .
特性
分子式 |
C10H14BrN |
|---|---|
分子量 |
228.13 g/mol |
IUPAC名 |
3-(bromomethyl)-2,4,5,6-tetramethylpyridine |
InChI |
InChI=1S/C10H14BrN/c1-6-7(2)10(5-11)9(4)12-8(6)3/h5H2,1-4H3 |
InChIキー |
NLKQIBVYNMGLLM-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=C(N=C1C)C)CBr)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


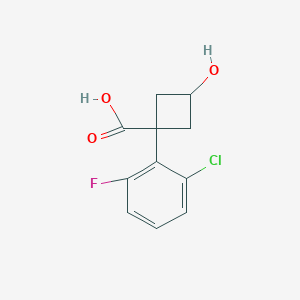
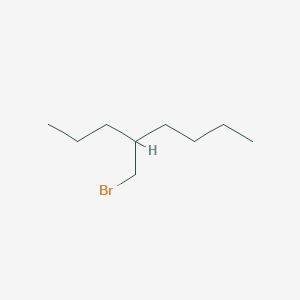
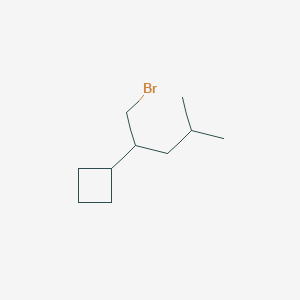
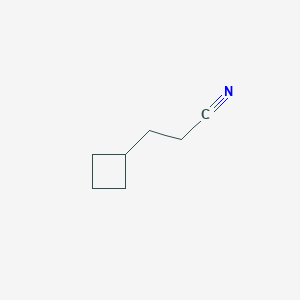
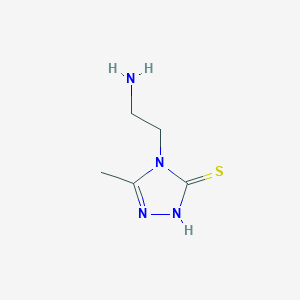


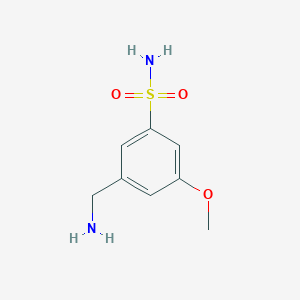
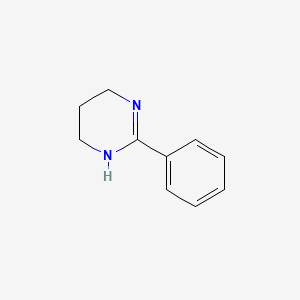

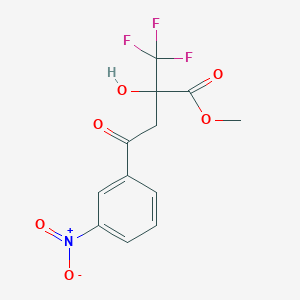
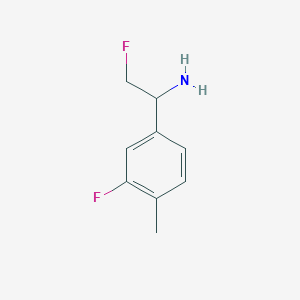
![tert-butyl N-[4-amino-2-(trifluoromethyl)butyl]carbamate](/img/structure/B13205118.png)

